molecular formula C20H28N2O3 B5624127 {3-allyl-1-[2-(4-morpholinyl)benzoyl]-3-piperidinyl}methanol

{3-allyl-1-[2-(4-morpholinyl)benzoyl]-3-piperidinyl}methanol

Cat. No. B5624127
M. Wt: 344.4 g/mol
InChI Key: KUHBDIIICKNTMU-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that typically feature heterocyclic structures, such as morpholine and piperidine rings, which are often explored for their potential bioactive properties. Compounds with these structural motifs are synthesized and studied for various applications in medicinal chemistry due to their interaction with biological targets.

Synthesis Analysis

Synthesis of related compounds often involves multi-step organic reactions, starting from basic heterocyclic scaffolds such as piperidine or morpholine. For example, a novel heterocycle with antiproliferative activity was prepared from 3-(piperidin-4-yl)benzo[d]isoxazole, showcasing a method to introduce morpholine and piperidine units into complex molecules (Prasad et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds containing piperidine and morpholine is often characterized using techniques like IR, NMR, LC-MS, and X-ray crystallography. These compounds typically exhibit significant stability due to intramolecular hydrogen bonds, as seen in the study by Prasad et al. (2018), where a related compound showed a stable crystal structure supported by C—H…O and C—H…N hydrogen bonds.

Chemical Reactions and Properties

The reactivity of such compounds can vary based on their functional groups. For instance, nucleophilic substitution reactions involving morpholine and piperidine in different solvents have been studied, providing insight into the kinetic behavior and reaction mechanisms (Hamed, 1997).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. The crystallographic analysis offers insights into the compound's solid-state structure, as demonstrated by studies on related compounds (Prasad et al., 2018).

properties

IUPAC Name

[3-(hydroxymethyl)-3-prop-2-enylpiperidin-1-yl]-(2-morpholin-4-ylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-2-8-20(16-23)9-5-10-22(15-20)19(24)17-6-3-4-7-18(17)21-11-13-25-14-12-21/h2-4,6-7,23H,1,5,8-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHBDIIICKNTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCN(C1)C(=O)C2=CC=CC=C2N3CCOCC3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-Allyl-1-[2-(4-morpholinyl)benzoyl]-3-piperidinyl}methanol

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